molecular formula C23H20N2O2S B4941442 N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide

Cat. No. B4941442
M. Wt: 388.5 g/mol
InChI Key: VPKOQHHFEICFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin, and is involved in the perception of pain and inflammation. BCTC has been extensively studied for its potential therapeutic applications in pain management and other disorders.

Mechanism of Action

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide is a potent and selective antagonist of TRPV1, which is involved in the perception of pain and inflammation. By blocking the activation of TRPV1, N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can reduce the sensitivity of pain receptors and alleviate pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and CXCL1, and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can also reduce the expression of pro-inflammatory enzymes, such as COX-2 and iNOS, and increase the expression of anti-inflammatory enzymes, such as HO-1. In addition, N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can modulate the release of neurotransmitters, such as glutamate and GABA, and affect the activity of ion channels, such as voltage-gated sodium channels.

Advantages and Limitations for Lab Experiments

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, which allows for specific targeting of this channel. N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide in lab experiments. It can have off-target effects on other ion channels and receptors, which can complicate data interpretation. In addition, N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can have variable effects depending on the experimental conditions, such as the dose and route of administration.

Future Directions

There are several future directions for the study of N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide. One area of research is the development of more potent and selective TRPV1 antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the role of TRPV1 in other disorders, such as diabetes, obesity, and cardiovascular disease. Furthermore, the use of N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide in combination with other drugs or therapies, such as opioids and cannabinoids, could lead to improved pain management strategies. Finally, the development of novel delivery systems for N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide, such as nanoparticles and liposomes, could enhance its therapeutic efficacy and reduce its side effects.

Synthesis Methods

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide can be synthesized by a multistep process involving the reaction of 2-chloro-N-(2-hydroxyethyl)benzamide with benzyl bromide, followed by the reaction of the resulting intermediate with 2-cyanophenylthiol in the presence of potassium carbonate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has been extensively studied for its potential therapeutic applications in pain management and other disorders. It has been shown to be effective in reducing pain and inflammation in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide has also been studied for its potential role in the treatment of other disorders, such as epilepsy, anxiety, and depression.

properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-(2-phenylmethoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c24-16-19-10-4-6-12-21(19)28-22-13-7-5-11-20(22)23(26)25-14-15-27-17-18-8-2-1-3-9-18/h1-13H,14-15,17H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKOQHHFEICFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.